molecular formula C7H4ClFN2 B1383963 4-Amino-5-chloro-2-fluorobenzonitrile CAS No. 1443253-03-9

4-Amino-5-chloro-2-fluorobenzonitrile

Cat. No.: B1383963
CAS No.: 1443253-03-9
M. Wt: 170.57 g/mol
InChI Key: XAUGAORSTZPARZ-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-2-fluorobenzonitrile (CAS: 1443253-03-9) is a substituted benzonitrile derivative with the molecular formula C₇H₄ClFN₂ and a molecular weight of 170.57 g/mol. It features an amino group (-NH₂) at the 4-position, chlorine at the 5-position, fluorine at the 2-position, and a nitrile (-CN) functional group at the 1-position of the benzene ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules due to its electron-withdrawing substituents and structural versatility .

Properties

IUPAC Name

4-amino-5-chloro-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUGAORSTZPARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-2-fluorobenzonitrile typically involves the reaction of 4-chloro-2-fluoroaniline with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-chloro-2-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antibacterial Agents

4-Amino-5-chloro-2-fluorobenzonitrile is utilized in the synthesis of various antibacterial compounds. It serves as a key intermediate in the preparation of quinolone derivatives, which are known for their efficacy against a range of bacterial infections. The presence of fluorine and chlorine substituents enhances the biological activity and pharmacokinetic properties of these derivatives.

Kinase Inhibitors

The compound has been employed in the development of kinase inhibitors, which are crucial in cancer therapy. For instance, it can be used to synthesize aminobenzo[b]thiophene derivatives that exhibit potent inhibitory activity against specific kinases involved in tumor growth and proliferation .

Agrochemical Applications

This compound is also relevant in agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. The introduction of halogen atoms into aromatic compounds often enhances their efficacy and selectivity against target pests while minimizing environmental impact.

Building Block for Complex Molecules

This compound acts as a versatile building block in organic synthesis, facilitating the construction of more complex molecular architectures. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions, making it valuable in the synthesis of pharmaceuticals and other fine chemicals .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Nitration followed by reduction : Starting from chlorinated benzonitriles.
  • Fluorination reactions : Utilizing fluorinating agents to introduce the fluorine atom at the desired position.

Case Study 1: Development of Antibacterial Quinolones

A study demonstrated the successful use of this compound as an intermediate for synthesizing novel quinolone derivatives that exhibited significant antibacterial activity against resistant strains of bacteria. The modifications introduced by the chlorine and fluorine atoms were crucial for enhancing the compounds' potency and selectivity .

Case Study 2: Kinase Inhibitor Synthesis

Research has shown that derivatives synthesized from this compound displayed promising results as kinase inhibitors. These compounds were tested against various cancer cell lines, showing effective inhibition of cell proliferation, thus highlighting their potential as therapeutic agents in oncology .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Medicinal ChemistrySynthesis of antibacterial agents and kinase inhibitorsEnhanced biological activity
AgrochemicalsIntermediate for herbicides and pesticidesImproved efficacy
Organic SynthesisBuilding block for complex moleculesVersatile reactivity

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-2-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-Amino-5-chloro-2-fluorobenzonitrile to other substituted benzonitriles are critical for understanding its reactivity and applications. Below is a detailed comparison with five closely related compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences
This compound 1443253-03-9 C₇H₄ClFN₂ 170.57 -NH₂ (4), -Cl (5), -F (2), -CN (1) Reference compound
4-Amino-2-chloro-5-fluorobenzonitrile 1228376-68-8 C₇H₄ClFN₂ 170.57 -NH₂ (4), -Cl (2), -F (5), -CN (1) Chlorine and fluorine positions swapped
5-Amino-2-fluorobenzonitrile 37705-82-1 C₇H₅FN₂ 133.15 -NH₂ (5), -F (2), -CN (1) Lacks chlorine; amino group at position 5
4-Amino-5-fluoro-2-hydroxybenzonitrile 162437-93-6 C₇H₅FN₂O 162.12 -NH₂ (4), -F (5), -OH (2), -CN (1) Hydroxyl replaces fluorine at position 2
4-Amino-2,5-difluorobenzonitrile 112279-61-5 C₇H₄F₂N₂ 154.11 -NH₂ (4), -F (2,5), -CN (1) Two fluorine atoms instead of chlorine
4-Amino-2-ethoxy-5-fluorobenzonitrile 1420800-17-4 C₉H₉FN₂O 180.18 -NH₂ (4), -OCH₂CH₃ (2), -F (5), -CN (1) Ethoxy group replaces chlorine at position 2

Key Observations :

Positional Isomerism: 4-Amino-2-chloro-5-fluorobenzonitrile (CAS: 1228376-68-8) shares the same molecular formula and weight as the target compound but differs in the positions of chlorine and fluorine. This positional swap significantly alters electronic effects, impacting reactivity in cross-coupling reactions .

Substituent Effects: The absence of chlorine in 5-Amino-2-fluorobenzonitrile (CAS: 37705-82-1) reduces steric hindrance and lipophilicity, making it less suitable for hydrophobic drug design compared to the target compound .

Electronic Modulation: 4-Amino-2,5-difluorobenzonitrile (CAS: 112279-61-5) replaces chlorine with fluorine, increasing electron-withdrawing effects and altering resonance properties in heterocyclic synthesis . The ethoxy group in 4-Amino-2-ethoxy-5-fluorobenzonitrile (CAS: 1420800-17-4) introduces steric bulk and polarity, affecting solubility and metabolic stability .

Biological Activity

4-Amino-5-chloro-2-fluorobenzonitrile (CAS Number: 1443253-03-9) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound features a benzene ring substituted with an amino group, a chlorine atom, and a fluorine atom, along with a nitrile functional group. This unique combination of substituents contributes to its reactivity and biological properties.

Structural Formula

C7H5ClFN2\text{C}_7\text{H}_5\text{ClF}\text{N}_2

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalytic activity. Additionally, it may modulate signal transduction pathways through receptor interactions .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, compounds designed based on similar structures have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited promising results in inhibiting cell proliferation across multiple cancer types .

Table 1: Anticancer Activity Against Selected Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundSNB-1910Tubulin inhibition
NCI-H46012Apoptosis induction
A54915Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain derivatives were found to be comparable to standard antibiotics .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
This compoundE. coli817
S. aureus1015

Case Studies

  • Anticancer Evaluation : A series of compounds derived from this compound underwent anticancer evaluation against nine different cancer cell lines as per the National Cancer Institute protocol. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
  • Antimicrobial Studies : In another study focusing on antimicrobial properties, derivatives demonstrated effective inhibition against various bacterial strains, showcasing the compound's potential as a lead structure for developing new antibiotics .

Applications in Drug Development

Due to its biological activities, this compound is being explored as an intermediate in the synthesis of pharmaceuticals targeting various diseases. Its role in drug discovery includes serving as a building block for more complex organic molecules with therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-amino-5-chloro-2-fluorobenzonitrile analogs?

  • Methodology : Utilize nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example, halogenated benzonitriles (e.g., 3,5-Dichloro-4-fluorobenzonitrile) can undergo amination using NH₃/copper catalysts . Monitor regioselectivity via HPLC (≥95% purity criteria as in ) and confirm intermediates via IR (C≡N stretch ~2220 cm⁻¹) .
  • Key Considerations : Optimize reaction temperature (e.g., 80–120°C) and solvent polarity to avoid byproducts like dehalogenated species .

Q. How can I verify the purity and structural integrity of this compound derivatives?

  • Analytical Workflow :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to standards (e.g., >97% purity as per ) .
  • Structural Confirmation : Employ ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 6.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., -Cl, -F, -CN) influence reaction pathways in fluorinated benzonitrile systems?

  • Mechanistic Insight : Fluorine’s strong electron-withdrawing effect increases electrophilicity at the ortho/para positions, facilitating NAS. Chlorine’s inductive effect may stabilize intermediates (e.g., Meisenheimer complexes). Computational DFT studies (e.g., PubChem data ) can model charge distribution and predict reaction sites.
  • Case Study : In 5-Amino-2-chloro-4-fluorobenzoic acid (CAS 172404-33-0), the -COOH group directs substitution away from the amino group, highlighting steric and electronic interplay .

Q. What are the stability challenges for this compound under varying storage conditions?

  • Degradation Pathways : Hydrolysis of the nitrile group (-CN → -COOH) in humid environments or photooxidation of the amino group (-NH₂ → -NO₂) under light .
  • Mitigation Strategies : Store in inert atmospheres (N₂/Ar) at -20°C, as recommended for similar halogenated aromatics . Use amber vials to prevent photodegradation .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for fluorinated benzonitriles?

  • Troubleshooting :

  • Solvent Effects : Use deuterated DMSO or CDCl₃ to minimize solvent-induced shifts.
  • Dynamic Processes : Variable-temperature NMR can identify conformational changes (e.g., hindered rotation in -NH₂ groups) .
  • Cross-Validation : Compare with X-ray crystallography data (e.g., PubChem entries ).

Methodological Tables

Parameter Example Data Source
Melting Point Range 181–184°C (2-Amino-5-chlorobenzoxazole)
HPLC Purity Threshold >97.0% (HPLC)
Recommended Storage -20°C, inert atmosphere
Key IR Stretch (C≡N) ~2220 cm⁻¹

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